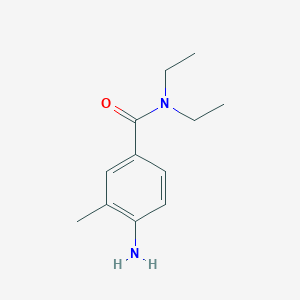

N-(3-Amino-4-fluorophenyl)-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of aromatic polyamides as described in the first paper involves the direct polycondensation of a specific diamine, 2,2-bis[4-(4-amino-2-fluorophenoxy)phenyl]hexafluoropropane, with various commercially available dicarboxylic acids. This process yields polyamides with different properties depending on the dicarboxylic acid used, such as terephthalic acid and isophthalic acid among others. The polyamides were found to be soluble in several organic solvents and exhibited inherent viscosities ranging from 0.42 to 0.59 dL/g. The molecular weights of these polyamides reached up to 26,000, indicating a successful synthesis of high-molecular-weight polymers .

Molecular Structure Analysis

The molecular structure of the polyamides synthesized in the first study is characterized by the presence of the 2,2-bis[4-(4-amino-2-fluorophenoxy)phenyl]hexafluoropropane moiety. This structure contributes to the solubility and thermal properties of the polyamides. The glass-transition temperatures and melting temperatures of the polyamides vary depending on the dicarboxylic acid used, with some exhibiting glass-transition temperatures as high as 217°C and melting temperatures up to 385°C .

Chemical Reactions Analysis

The polyamides synthesized in the first paper undergo polycondensation reactions, which are a type of step-growth polymerization. The reaction involves the amino group of the diamine reacting with the carboxylic acid group of the dicarboxylic acids to form amide bonds, resulting in the formation of the polyamide chain. The thermal stability of these polyamides, with a 10% weight loss not occurring until 440°C, indicates that the chemical bonds formed during the synthesis are robust .

Physical and Chemical Properties Analysis

The physical properties of the polyamides, such as tensile strength, modulus of elasticity, and elongation at break, were measured. The tensile strengths reached up to 82 MPa, moduli of elasticity up to 2.3 GPa, and elongations at break up to 9%. These properties are indicative of the material's potential for use in applications requiring strong, durable plastics. The polyamides' solubility in organic solvents and their high thermal stability further enhance their applicability in various fields .

The second paper describes the synthesis of a different compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, which was achieved by condensation of 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine. This compound's crystal structure was determined, and it was found to inhibit the proliferation of some cancer cell lines, suggesting potential antitumor activity. Although this compound is not directly related to the polyamides discussed in the first paper, it provides an example of the diverse range of compounds that can be synthesized using fluorinated aromatic compounds .

Scientific Research Applications

1. Molecular Synthesis and Characterization

N-(3-Amino-4-fluorophenyl)-2-furamide derivatives are pivotal in the synthesis and characterization of new compounds. For instance, N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives have been synthesized, showcasing high yield and purity, indicating minimal side reactions and byproducts. These compounds were confirmed using spectral data and evaluated for their antibacterial and antifungal activities, with some demonstrating significant efficacy (Velupillai, Shingare, & Mane, 2015).

2. Bio-Imaging and Sensor Development

N-(3-Amino-4-fluorophenyl)-2-furamide derivatives play a crucial role in developing sensors and bio-imaging tools. For example, a phenoxazine-based fluorescence chemosensor was developed for the discriminative detection of Cd2+ and CN− ions. This chemosensor was used in bio-imaging in live cells and zebrafish larvae, demonstrating the compounds' utility in biological applications and environmental monitoring (Ravichandiran et al., 2020).

3. Therapeutic and Pharmacological Potential

The derivatives of N-(3-Amino-4-fluorophenyl)-2-furamide exhibit significant therapeutic and pharmacological potential. They are actively explored for their anti-hyperlipidemic activity and potential in treating cardiovascular diseases. For instance, novel N-(benzoylphenyl)-2-furamide derivatives were synthesized and evaluated for their lipid-lowering activity in induced hyperlipidemic rats, showing promise as agents for targeting dyslipidemia (Hikmat et al., 2017).

properties

IUPAC Name |

N-(3-amino-4-fluorophenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c12-8-4-3-7(6-9(8)13)14-11(15)10-2-1-5-16-10/h1-6H,13H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDCSPUBWYVHDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC(=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.